2-(1-{[(4-methylphenyl)sulfonyl]amino}cyclohexyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a pyridine ring, and a sulfonamide group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often using cyclohexanone as a starting material.
Introduction of the Sulfonamide Group: The sulfonamide group is added via a sulfonation reaction, typically using 4-methylbenzenesulfonyl chloride and an amine.
Attachment of the Pyridine Ring: The pyridine ring is incorporated through a nucleophilic substitution reaction, using a pyridine derivative and an appropriate leaving group.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a suitable base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
- 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
- 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)ETHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the pyridine ring provides additional binding interactions with target proteins. This combination makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H27N3O3S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)sulfonylamino]cyclohexyl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H27N3O3S/c1-17-8-10-19(11-9-17)28(26,27)24-21(12-4-2-5-13-21)15-20(25)23-16-18-7-3-6-14-22-18/h3,6-11,14,24H,2,4-5,12-13,15-16H2,1H3,(H,23,25) |
InChI Key |
CXOJMTCDKDHRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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